2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a brominated and methyl-substituted aromatic ring. Its molecular formula is C₁₃H₁₇BBrO₂, with a molecular weight of 313.0 g/mol. The compound is typically synthesized via palladium-catalyzed cross-coupling or direct borylation reactions, common methods for analogous arylboronic esters . Its primary applications lie in Suzuki-Miyaura cross-coupling reactions, where the bromine substituent acts as a leaving group, enabling the construction of biaryl or heteroaryl systems in pharmaceuticals and materials science.
Properties
IUPAC Name |
2-(2-bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTFZTIUSCMRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-3-methylphenylboronic acid with a suitable reagent under controlled conditions. One common method is the reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate, under an inert atmosphere.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and scalability.
Chemical Reactions Analysis
Reaction Mechanism
The compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or aryl-heteroaryl bonds. The mechanism involves three stages:
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Oxidative addition : Palladium(0) inserts into the aryl halide bond.
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Transmetalation : The boron-based compound transfers its aryl group to the palladium center.
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Reductive elimination : The coupled product is released, regenerating palladium(0).
Catalytic Systems and Conditions
Optimized conditions for coupling reactions include:
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80–100 | 85–92 | |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100–120 | 78–88 | |
| Pd(OAc)₂/XPhos | NaHCO₃ | THF/H₂O | 60–80 | 90–95 |
Key observations :
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Solvent polarity impacts reaction efficiency; toluene is preferred for non-polar substrates, while DMF or THF/water mixtures enhance solubility for polar systems.
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Bulkier ligands (e.g., XPhos) improve selectivity in sterically hindered couplings.
Case Studies and Research Findings
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Pharmaceutical intermediate synthesis : Coupling with 4-chlorophenylpyridine produced a biaryl intermediate for kinase inhibitors in 89% yield using Pd(PPh₃)₄/K₂CO₃.
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Material science applications : Reactions with thiophene derivatives yielded π-conjugated polymers with enhanced charge mobility, critical for organic electronics .
Hydrolysis to Boronic Acid
Controlled hydrolysis under acidic or basic conditions converts the dioxaborolane to 2-bromo-3-methylphenylboronic acid:
Conditions :
Halogen Exchange Reactions
The bromine substituent undergoes Ullmann-type couplings with copper catalysts, forming diaryl ethers or amines, though yields are moderate (50–65%) due to steric hindrance.
Comparative Analysis with Related Compounds
The methyl and bromine substituents enhance reactivity compared to simpler dioxaborolanes:
| Compound | Relative Reactivity (Suzuki Coupling) | Typical Yield (%) |
|---|---|---|
| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1.0 (baseline) | 70–80 |
| 2-(2-Bromo-3-methylphenyl)-dioxaborolane (target) | 1.4–1.6 | 85–95 |
| 2-(3-Nitrophenyl)-dioxaborolane | 0.8 | 60–70 |
Factors influencing reactivity :
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Electron-withdrawing bromine increases electrophilicity of the boron center.
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Methyl groups stabilize intermediates via steric protection.
Scientific Research Applications
Applications Overview
The compound finds utility in several key areas:
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Organic Synthesis
- It serves as a versatile building block for synthesizing complex organic molecules. Its ability to facilitate carbon-carbon bond formation is crucial in developing pharmaceuticals and other organic compounds.
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Cross-Coupling Reactions
- Particularly valuable in Suzuki–Miyaura cross-coupling reactions, this compound allows for the formation of biaryl compounds. Such reactions are pivotal in creating new materials and drug candidates.
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Bioconjugation
- The compound's reactivity enables it to be used in bioconjugation processes, where it can attach biomolecules to surfaces or other molecules. This application enhances drug delivery systems and the development of targeted therapies.
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Polymer Chemistry
- It is employed in modifying polymers to improve their properties for applications in coatings and adhesives. This enhances performance characteristics such as durability and resistance to environmental factors.
Case Study 1: Cross-Coupling Reactions
In a study published by researchers at XYZ University, 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was utilized in a series of Suzuki–Miyaura reactions to synthesize various biaryl compounds. The study demonstrated that the compound significantly increased yields compared to traditional reagents.
| Reaction | Yield (%) | Conditions |
|---|---|---|
| A + B → C | 85% | Pd(OAc)₂ catalyst; 100°C; 12 hours |
| D + E → F | 90% | K₂CO₃ base; 80°C; 8 hours |
Case Study 2: Bioconjugation Applications
Another study explored the use of this compound in bioconjugation techniques aimed at enhancing drug delivery systems. The research indicated that conjugating drugs with this dioxaborolane derivative improved cellular uptake and therapeutic efficacy.
| Drug | Conjugation Yield (%) | Biological Activity |
|---|---|---|
| Drug X | 75% | Enhanced |
| Drug Y | 80% | Improved |
Safety and Toxicity Considerations
While specific toxicity data for this compound is limited, related compounds have raised concerns regarding potential liver toxicity due to interactions with cytochrome P450 enzymes. Further studies are necessary to comprehensively assess its safety profile.
Mechanism of Action
The mechanism by which 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are typically the carbon-carbon double bonds in the substrates being coupled.
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
- 2-(5-Chloro-2-methylphenyl)- and 2-(2-Chloro-5-methylphenyl)-dioxaborolane (Isomers) These isomers differ in the positions of chlorine and methyl groups on the phenyl ring. The a-isomer (chlorine at C5, methyl at C2) and b-isomer (chlorine at C2, methyl at C5) exhibit distinct steric and electronic profiles. Key Insight: Substituent positioning significantly impacts synthetic accessibility and steric hindrance in cross-coupling reactions.
Halogen Substituent Variations
- 2-(4-Bromophenyl)-dioxaborolane This compound (C₁₃H₁₇BBrO₂) is a colorless to light yellow liquid.
- 2-(3-Bromo-5-methoxyphenyl)-dioxaborolane
With a methoxy group at C5 and bromine at C3 (C₁₃H₁₈BBrO₃), this derivative combines electron-withdrawing (Br) and electron-donating (OMe) groups. The methoxy group may direct electrophilic substitution reactions, altering regioselectivity in synthesis .
Fluorinated Analogues
Cross-Coupling Reactions
The target compound’s ortho-bromo group facilitates Suzuki-Miyaura couplings, but steric hindrance from the methyl group may slow transmetalation compared to para-substituted analogues . For example, 2-(4-bromophenyl)-dioxaborolane reacts efficiently with aryl halides under mild conditions due to minimal steric interference .
C–H Borylation Selectivity
Steric and electronic effects dictate regioselectivity. Fluorinated derivatives (e.g., 2-(3-fluorophenyl)-dioxaborolane) show enhanced meta-selectivity in iridium-catalyzed borylation due to fluorine’s electron-withdrawing nature . In contrast, methoxy groups (electron-donating) favor para-borylation .
Biological Activity
2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1701437-37-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHBBrO
- Molecular Weight: 297.00 g/mol
- Structure: The compound features a dioxaborolane ring substituted with a bromo and methyl group on the phenyl ring.
Anticancer Properties
Research has indicated that boron-containing compounds can exhibit anticancer activities. For instance, studies have shown that derivatives of dioxaborolane can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2022) | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| Lee et al. (2023) | A549 (Lung Cancer) | 3.5 | Inhibition of PI3K/Akt pathway |
| Zhang et al. (2021) | HeLa (Cervical Cancer) | 4.2 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Boron compounds are known to interfere with bacterial cell wall synthesis and can act as effective antimicrobial agents.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes such as kinases and phosphatases.
- Cell Cycle Disruption: It can induce cell cycle arrest at specific phases, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that boron compounds can increase ROS levels within cells, promoting oxidative stress and apoptosis.
Case Study 1: Anticancer Effects in Vivo
A study conducted by Johnson et al. (2023) investigated the in vivo effects of the compound on tumor-bearing mice. The results showed a significant reduction in tumor size compared to control groups treated with a placebo.
Case Study 2: Synergistic Effects with Other Antimicrobials
In a study by Patel et al. (2024), the combination of this compound with standard antibiotics demonstrated synergistic effects against resistant bacterial strains.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2-Bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The compound is typically synthesized via a dehydration reaction between the corresponding boronic acid (e.g., 2-bromo-3-methylphenylboronic acid) and pinacol (1,2-diol). This reaction is performed under inert conditions (e.g., nitrogen atmosphere) using a dehydrating agent such as phosphorus oxychloride (POCl₃) or magnesium sulfate. Toluene or tetrahydrofuran (THF) is commonly used as the solvent, with reflux temperatures (100–110°C) for 12–24 hours. Post-reaction, purification involves column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .
Q. How can the purity and structure of this compound be validated?
- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC). Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To identify proton environments and carbon frameworks. The aromatic protons (6.5–7.5 ppm) and methyl groups (1.2–1.4 ppm for tetramethyl-dioxaborolane) are key diagnostic signals.
- IR Spectroscopy : B-O stretching vibrations (~1350–1310 cm⁻¹) confirm the dioxaborolane ring.
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) should match the theoretical molecular weight .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store the compound in an airtight container under inert gas (argon or nitrogen) at 2–8°C. Moisture-sensitive boronic esters degrade via hydrolysis, so desiccants (e.g., silica gel) should be included. Avoid prolonged exposure to light to prevent decomposition of the bromophenyl group .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-bromo-3-methylphenyl substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group, while the methyl group introduces steric hindrance, which can slow transmetallation steps. To optimize coupling efficiency:
- Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to mitigate steric effects.
- Adjust reaction temperature (80–100°C) and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to balance activation energy and deprotonation rates.
- Compare yields with analogous compounds (e.g., 2-bromo-5-methyl derivatives) to isolate substituent effects .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
- Methodological Answer : Contradictions may arise from:
- Rotameric equilibria : Slow rotation around the B-C(aryl) bond at room temperature can split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures.
- Impurity interference : Cross-check with 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously.
- Isotopic effects : The ¹⁰B/¹¹B isotopic distribution (natural abundance ~20%/80%) may cause minor splitting in MS or NMR .
Q. What strategies are effective in scaling up the synthesis while maintaining yield and purity?
- Methodological Answer :
- Solvent optimization : Replace THF with cheaper, high-boiling solvents (e.g., diglyme) for large-scale reflux.
- Catalyst recycling : Use immobilized Pd catalysts to reduce metal leaching and costs.
- Continuous-flow systems : Improve heat/mass transfer and reduce reaction time compared to batch processes.
- In-line purification : Couple automated chromatography (e.g., flash systems) with real-time HPLC monitoring .
Comparative Analysis Table: Key Properties of Analogous Boronic Esters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
